3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine
Description
3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine (CAS 908847-06-3) is a nitrogen-containing heterocyclic compound characterized by a pyrrolo[2,3-c]pyridine core substituted with a cinnamyl group (a styryl moiety).
Properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-5-13(6-3-1)7-4-8-14-11-18-16-12-17-10-9-15(14)16/h1-7,9-12,18H,8H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLKWTGULMWUCW-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=CNC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC2=CNC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the cinnamyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine ring system. The cinnamyl group can then be introduced through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reactions and efficient purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to diverse derivatives with tailored properties.
- Coordination Chemistry : It has potential use as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis.
Biology
- Antimicrobial Activity : Research indicates that 3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
- Anticancer Properties : The compound has been investigated for its anticancer potential. Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
Medicine
- Therapeutic Agent : Ongoing research aims to explore its potential as a therapeutic agent for diseases such as cancer and infections. Its mechanism of action may involve enzyme inhibition or receptor modulation.
- Drug Development : The unique structural features of this compound make it a candidate for drug development, particularly in creating novel anticancer drugs.
Industry
- Material Science : this compound is being explored for its applications in developing new materials with enhanced properties.
- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new therapeutic agents.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting its potential as an anticancer drug candidate.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 0.12 | High inhibition |
| MCF-7 | 0.15 | Moderate inhibition |
| SGC-7901 | 0.21 | Moderate inhibition |
Case Study 2: Antimicrobial Properties
In vitro tests demonstrated that this compound exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound's effectiveness was measured using minimum inhibitory concentration (MIC) assays.
| Microorganism | MIC (µg/mL) | Result |
|---|---|---|
| Staphylococcus aureus | 5 | Effective |
| Candida albicans | 10 | Effective |
Mechanism of Action
The mechanism of action of 3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Core Heterocyclic Framework
The pyrrolo[2,3-c]pyridine core differs from other pyrrolopyridine isomers (e.g., pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine) in the position of the nitrogen atom within the six-membered pyridine ring (Figure 1). This positional isomerism significantly impacts electronic distribution and biological activity:
- Pyrrolo[2,3-b]pyridine : Nitrogen at the 7-position (relative to the fused ring system). Exhibits strong kinase inhibitory activity (e.g., CDK1 inhibition in antitumor agents) .
- Pyrrolo[2,3-c]pyridine (Target Compound) : Nitrogen at the 6-position. Diminished inhibitory activity compared to [2,3-b] isomers, as shown in LATS kinase inhibition studies .
- Pyrrolo[3,2-c]pyridine: Nitrogen at the 5-position.
Table 1: Structural and Activity Differences Among Pyrrolopyridine Isomers
Substituent Effects
For example:
- 4-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190314-57-8): Electron-withdrawing nitro and methoxy groups alter reactivity for further functionalization .
- 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrrolo[2,3-b]pyridine : Triazole substituents enable π-π stacking interactions, improving target binding .
Antitumor Activity
- Pyrrolo[2,3-b]pyridines : Demonstrated potent antiproliferative effects in diffuse malignant peritoneal mesothelioma (DMPM) models (e.g., compound 3f induced caspase-dependent apoptosis) .
- Pyrrolo[2,3-c]pyridines : Showed selective cytotoxicity against EGFR-overexpressing A431 cells, suggesting a role in targeting kinase pathways .
Kinase Inhibition
- Pyrrolo[2,3-b]pyridines : Act as CDK1 inhibitors, suppressing survivin phosphorylation and enhancing paclitaxel synergy .
- Pyrrolo[2,3-c]pyridines : Lower kinase inhibition potency compared to [2,3-b] isomers, likely due to altered nitrogen positioning .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Bulky substituents may reduce oxidative metabolism, as seen in triazole-containing analogs .
Biological Activity
3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a pyrrolo[2,3-c]pyridine core with a cinnamyl substituent, which enhances its reactivity and biological profile. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The unique structure of this compound contributes to its distinct chemical properties. The presence of the cinnamyl group—a phenylpropene derivative—plays a crucial role in its biological activity.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Pyrrolo[2,3-c]pyridine core with cinnamyl group | Enhanced reactivity and biological activity |
| 1H-pyrrolo[2,3-b]pyridine | Similar core structure but different substituents | Lacks the cinnamyl group |
| 1H-pyrrolo[3,4-c]pyridine | Distinct structural features | Different biological activity compared to 3-Cinnamyl |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism involves interaction with bacterial enzymes or receptors that are crucial for their survival.
Anticancer Properties
The anticancer potential of this compound has been a focal point in several studies. It has demonstrated cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).
Case Study: Cytotoxic Activity
A study reported that several derivatives of pyrrolo[2,3-b]pyridine exhibited considerable cytotoxicity with IC50 values ranging from to against the aforementioned cancer cell lines . This suggests that modifications to the structure can enhance the anticancer efficacy.
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HeLa | 0.12 | High cytotoxicity |
| SGC-7901 | 0.15 | Moderate to high activity |
| MCF-7 | 0.21 | Significant inhibition |
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors involved in disease pathways. For instance, it may inhibit certain kinases or other enzymes critical for tumor growth and proliferation .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For example, derivatives were tested for their analgesic and sedative properties in animal models, showing promising results compared to standard analgesics like aspirin and morphine .
Table: Analgesic Activity Comparison
| Compound | Dose (mg/kg) | Prolongation (%) | Duration of Anesthesia ± SEM (min) |
|---|---|---|---|
| Control | 0 | - | 51.5 ± 11.2 |
| Derivative A | 37.5 | 157.1 | 132.4 ± 27.8 |
| Derivative B | 50 | 140.8 | 124 ± 16.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
